MERIOLIN 5

Overview

Description

Meriolin 5: is a member of the meriolin family, which are semisynthetic compounds derived from meridianins and variolins. These compounds are known for their potent inhibitory activity against cyclin-dependent kinases (CDKs), making them promising candidates for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Meriolins are synthesized through a chemical structural hybridization of meridianins and variolins, which are extracted from marine invertebrates . The synthesis involves the formation of 3-(pyrimidin-4-yl)-7-azaindoles, which are then subjected to various chemical reactions to produce the final meriolin compounds .

Industrial Production Methods: : The industrial production of meriolin compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: : Meriolin 5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .

Common Reagents and Conditions: : Common reagents used in the synthesis and modification of meriolin compounds include organic solvents, catalysts, and specific reactants such as pyrimidine derivatives . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products: : The major products formed from these reactions are various meriolin derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Antitumor Activity

Meriolin 5 has demonstrated significant antiproliferative effects against various cancer cell lines, particularly those associated with aggressive tumors such as glioblastoma and leukemia. Research indicates that this compound inhibits CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

- Glioblastoma: In vitro studies have shown that this compound effectively halts the proliferation of glioma cell lines (e.g., U87) by inducing cell cycle arrest and apoptosis. It has been reported to reduce tumor volume in xenograft models, highlighting its potential as a therapeutic agent for glioblastoma treatment .

- Leukemia: this compound also exhibits cytotoxicity against imatinib-resistant K562 chronic myeloid leukemia cells, suggesting its efficacy in overcoming treatment resistance commonly seen in hematological malignancies .

Pharmacological Properties

This compound has been characterized by its high potency with IC50 values in the low nanomolar range against various cancer cell lines. Its structure allows for enhanced binding affinity to CDKs compared to its parent compounds, meridianins and variolins, making it a promising candidate for further development .

Table: Summary of Pharmacological Properties of this compound

| Property | Value/Description |

|---|---|

| Chemical Structure | Hybrid structure derived from meridianins and variolins |

| Target Kinases | CDK2, CDK9 |

| IC50 Values | Low nanomolar range (specific values vary by study) |

| Mechanism | Induces apoptosis via mitochondrial pathway |

| Resistance Overcoming | Effective against imatinib-resistant cells |

Mechanism of Action

Molecular Targets and Pathways: : Meriolin 5 exerts its effects by inhibiting cyclin-dependent kinases, particularly CDK2 and CDK9 . This inhibition prevents the phosphorylation of key proteins involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis .

Mechanism: : The compound binds to the ATP-binding pocket of the kinase, blocking its activity and preventing the phosphorylation of downstream targets such as the retinoblastoma protein and RNA polymerase II .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to meriolin 5 include other meriolin derivatives such as meriolin 16 and meriolin 36, as well as other CDK inhibitors like flavopiridol .

Uniqueness: : this compound is unique in its enhanced selectivity for cyclin-dependent kinases and its potent antiproliferative and proapoptotic properties . Compared to other CDK inhibitors, this compound displays better specificity and efficacy in inhibiting CDK2 and CDK9, making it a promising candidate for further development as an anticancer agent .

Biological Activity

Meriolin 5 is a member of the meriolin family, which are synthetic derivatives of natural products known for their potent biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inducing apoptosis, and its potential therapeutic applications based on diverse research findings.

Overview of Meriolin Compounds

Meriolins are synthesized from natural compounds such as variolins and meridianins. They exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The enhanced potency of this compound compared to its parent compounds has been documented in various studies, indicating its potential as an anticancer agent.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound demonstrates potent inhibitory activity against multiple CDKs, particularly CDK2 and CDK9. These kinases play essential roles in cell cycle progression and transcriptional regulation. The inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

- IC50 Values : The IC50 values for this compound against CDK2 and CDK9 are reported in the low nanomolar range, showcasing its high potency compared to other CDK inhibitors .

2. Induction of Apoptosis

This compound activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential (ΔΨm) and promoting the release of pro-apoptotic factors such as cytochrome c and Smac from mitochondria. This process is independent of death receptor signaling but relies on caspase-9 and Apaf-1 as key mediators .

3. Cytotoxic Effects

Research indicates that this compound induces significant cytotoxicity in various cancer cell lines, including glioma cells. It effectively triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy Against Glioma Cells

In a study examining the effects of this compound on glioma cells, it was found that treatment led to a significant reduction in cell viability due to apoptosis induction. The compound was shown to disrupt mitochondrial function rapidly, resulting in loss of ΔΨm within minutes of exposure. This rapid action underscores its potential as a therapeutic agent for aggressive brain tumors .

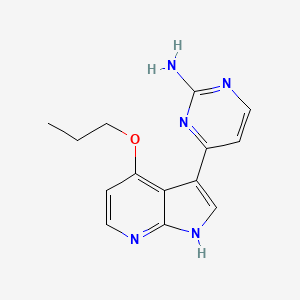

Properties

CAS No. |

1011711-76-4 |

|---|---|

Molecular Formula |

C14H15N5O |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |

InChI Key |

ZHMRPXZRUZLCNL-UHFFFAOYSA-N |

SMILES |

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |

Canonical SMILES |

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |

Synonyms |

MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.